molecular formula C24H24N4O6S2 B2637146 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide CAS No. 743444-17-9

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide

Cat. No. B2637146
M. Wt: 528.6
InChI Key: SGEPPYWNDFYFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C24H24N4O6S2 and its molecular weight is 528.6. The purity is usually 95%.
BenchChem offers high-quality 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have exhibited notable antimicrobial and antifungal activities. Studies have demonstrated the potential of these compounds in inhibiting the growth of various bacterial and fungal strains, indicating their significance in the development of new antimicrobial agents (Patel et al., 2011), (Patel & Patel, 2012).

Photodynamic Therapy Applications

Certain sulfonamide derivatives have been linked to potential applications in photodynamic therapy (PDT), a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, which are important for Type II mechanisms in PDT (Pişkin et al., 2020).

Nuclease Activity and Effects on DNA

Some sulfonamide compounds have been evaluated for their nuclease activity and ultrastructural effects on DNA. These studies are important to understand the interactions of sulfonamides with DNA and their potential applications in addressing diseases caused by pathogens like Trypanosoma cruzi and Leishmania spp (Bilbao-Ramos et al., 2012).

Catalytic Activity and Nerve Agent Hydrolysis

Sulfonamide derivatives have also shown promise in catalytic applications, such as the hydrolysis of nerve agent-like compounds. These findings suggest their potential utility in developing protective measures against chemical threats (Hanafy et al., 2013).

properties

IUPAC Name

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S2/c29-28(30)24-19-22(36(33,34)25-21-9-5-2-6-10-21)11-12-23(24)26-14-16-27(17-15-26)35(31,32)18-13-20-7-3-1-4-8-20/h1-13,18-19,25H,14-17H2/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEPPYWNDFYFNH-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide

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